
3-Bromo-4-chlorophenyl Isothiocyanate
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Overview
Description
3-Bromo-4-chlorophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrClNS and a molecular weight of 248.53 g/mol . It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 4 positions, respectively . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
3-Bromo-4-chlorophenyl isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl2) in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
3-Bromo-4-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane . The major products formed from these reactions depend on the specific nucleophile or reagent used.
Scientific Research Applications
3-Bromo-4-chlorophenyl isothiocyanate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorophenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds . This reactivity allows it to modify proteins, peptides, and other molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
3-Bromo-4-chlorophenyl isothiocyanate can be compared with other phenyl isothiocyanate derivatives, such as:
4-Chlorophenyl isothiocyanate: This compound lacks the bromine substituent and has different reactivity and applications.
4-Bromo-3-chlorophenyl isocyanate: This compound has a similar structure but with an isocyanate group instead of an isothiocyanate group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and applications .
Biological Activity
3-Bromo-4-chlorophenyl isothiocyanate (BCPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of BCPI, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
BCPI is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, contributing to its reactivity and biological activity. The isothiocyanate functional group is known for its ability to form covalent bonds with nucleophilic sites on biomolecules, which can lead to various biological effects.
Anticancer Activity
Recent studies have demonstrated that BCPI exhibits promising anticancer properties through various mechanisms:
- Cytotoxicity : In vitro studies have shown that BCPI has significant cytotoxic effects against several cancer cell lines. For example, in a study evaluating a series of compounds including BCPI, it was found that it displayed substantial antiproliferative activity against lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines, with an IC50 value of 5.9 µM for A549 cells compared to 15.37 µM for Cisplatin .
- Mechanism of Action : The mechanism involves the formation of thiourea linkages with cellular proteins, which alters their function and may induce apoptosis in cancer cells. This covalent modification can disrupt critical cellular processes, leading to reduced cell viability .
Case Study: Cytotoxic Evaluation
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
BCPI | A549 (Lung) | 5.9 | |
BCPI | SW-480 (Colorectal) | 2.3 | |
Cisplatin | A549 | 15.37 | |
Cisplatin | SW-480 | 16.1 |
Antimicrobial Activity
BCPI has also been investigated for its antimicrobial properties:
- Inhibition Studies : In vitro evaluations have shown that BCPI exhibits significant antimicrobial activity against various pathogens. Studies report minimum inhibitory concentrations (MIC) indicating effective bactericidal action against Gram-positive and Gram-negative bacteria .
- Biofilm Formation : The compound has demonstrated potential in inhibiting biofilm formation, which is crucial in treating persistent infections caused by biofilm-forming bacteria such as Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
Antioxidant Activity
The antioxidant properties of BCPI have been explored as well:
- Radical Scavenging : Research indicates that compounds similar to BCPI exhibit significant radical scavenging activity, which is linked to their potential protective effects against oxidative stress-related diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with BCPI:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromo-4-chlorophenyl isothiocyanate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves the reaction of 3-bromo-4-chloroaniline with thiophosgene (CSCl₂) or its safer equivalents (e.g., bis(trichloromethyl) carbonate) in anhydrous dichloromethane (DCM) under inert atmosphere. Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis or dimerization).
- Solvent purity : Anhydrous conditions are essential to prevent thiophosgene decomposition.
- Stoichiometry : A 1:1.2 molar ratio of aniline to thiophosgene ensures complete conversion .
Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (from ethanol/water) is recommended.
Q. How can researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Confirm aromatic substitution patterns (¹H/¹³C NMR) and isothiocyanate group presence (δ 130–140 ppm for ¹³C=S).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted aniline or hydrolysis products).
- Melting point analysis : Compare observed values with literature data (if available) .
Q. What storage conditions are required to maintain the stability of this compound?
Store at 0–6°C in amber glass vials under argon to prevent moisture absorption and thermal degradation. Avoid prolonged exposure to light, as isothiocyanates are prone to photolytic decomposition .
Advanced Research Questions
Q. How does the electronic effect of the bromo and chloro substituents influence the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing nature of Br and Cl substituents activates the isothiocyanate group (-NCS) toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) suggest:
- Meta-bromo and para-chloro groups increase electrophilicity at the -NCS carbon, accelerating reactions with primary amines (k = 0.15–0.3 M⁻¹s⁻¹ at 25°C).
- Steric hindrance from substituents may reduce reactivity with bulkier nucleophiles .
Experimental validation via kinetic studies (UV-Vis monitoring of thiourea formation) is advised .
Q. What strategies can resolve contradictions in reported reaction yields for this compound-derived thioureas?
Discrepancies may arise from:
- Impurity profiles : Use HPLC to identify byproducts (e.g., ureas from competing hydrolysis).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.
- Cross-validation : Replicate conditions from conflicting studies with controlled variables (temperature, stirring rate) .
Q. How can this compound be applied in designing bioactive molecules, and what methodological frameworks support such studies?
- Medicinal chemistry : React with amino-functionalized pharmacophores to create thiourea derivatives with potential kinase inhibitory activity (e.g., analogs of imidazo[4,5-b]pyridine carboxamides ).
- Biological assays : Screen derivatives for cytotoxicity (MTT assay) and target binding (SPR or ITC).
- Retrosynthetic planning : Use AI-driven tools (e.g., Reaxys-based synthesis planners) to optimize routes for chiral intermediates .
Q. Methodological Considerations
Q. What analytical techniques are critical for quantifying degradation products of this compound under varying pH conditions?
- LC-MS/MS : Detect hydrolyzed products (e.g., 3-bromo-4-chloroaniline and COS gas).
- pH-dependent kinetics : Conduct stability studies in buffered solutions (pH 2–12) at 25°C and 40°C .
Q. How can researchers optimize solvent systems for large-scale reactions involving this compound?
Properties
Molecular Formula |
C7H3BrClNS |
---|---|
Molecular Weight |
248.53 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5(10-4-11)1-2-7(6)9/h1-3H |
InChI Key |
DLXDYQCJECACTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Br)Cl |
Origin of Product |
United States |
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